molecular formula C24H20N6O5 B2656519 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-78-7

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2656519
CAS No.: 540504-78-7
M. Wt: 472.461
InChI Key: BILMHKGDZUDXDE-UHFFFAOYSA-N
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Description

The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted at multiple positions:

  • Position 5: Methyl group, enhancing steric stability.
  • Position 6: Carboxamide linked to a 2-methoxyphenyl moiety, influencing lipophilicity and solubility.
  • Position 7: 2-Nitrophenyl group, a strong electron-withdrawing substituent affecting electronic properties and reactivity .

Properties

IUPAC Name

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O5/c1-14-20(23(31)26-16-9-4-6-11-18(16)34-2)21(15-8-3-5-10-17(15)30(32)33)29-24(25-14)27-22(28-29)19-12-7-13-35-19/h3-13,21H,1-2H3,(H,26,31)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMHKGDZUDXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds. This class has gained attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.

Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, methoxyphenyl group, nitrophenyl group, and a triazolo-pyrimidine core. The molecular formula is C20H18N4O4C_{20}H_{18}N_4O_4, with a molecular weight of 378.39 g/mol. The structural complexity contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles show potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Table 1: Antimicrobial Activity of Triazolo-Pyrimidines

CompoundBacterial StrainsMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli0.5
Compound CPseudomonas aeruginosa1

Anticancer Activity

The anticancer potential of triazolo-pyrimidines has been explored in various studies. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .

A recent investigation into related compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound DMCF-7 (breast)10
Compound EHeLa (cervical)15

Anti-inflammatory Properties

The anti-inflammatory effects of triazolo-pyrimidine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The study found that modifications on the phenyl rings significantly enhanced their antimicrobial potency .
  • Evaluation of Anticancer Activity : In vitro studies assessed the cytotoxic effects of synthesized triazolo-pyrimidines on various cancer cell lines. Results indicated that specific structural modifications led to increased apoptosis in cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the triazole framework exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that modifications to the triazole structure can enhance antibacterial efficacy, potentially making this compound a candidate for developing new antibiotics .

Anticancer Properties

Triazolo-pyrimidine derivatives have been reported to possess anticancer activity. For instance, compounds similar to 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated effectiveness against various cancer cell lines in vitro. The presence of electron-withdrawing groups enhances their cytotoxicity against specific types of cancer cells, making them potential candidates for further development in cancer therapy .

Anti-inflammatory Effects

The triazole moiety is known for its anti-inflammatory properties. The compound may inhibit certain pathways involved in inflammation, thus providing therapeutic benefits in conditions characterized by excessive inflammatory responses. This aspect warrants further investigation through clinical studies to validate its efficacy .

Supramolecular Chemistry

The unique structural features of triazolo-pyrimidines allow them to participate in supramolecular assemblies due to their ability to form hydrogen bonds and π-π interactions. This property can be exploited in designing new materials with specific optical or electronic properties .

Corrosion Inhibition

Compounds with similar structures have been studied as corrosion inhibitors in metal surfaces. Their effectiveness arises from their ability to adsorb onto metal surfaces and form protective layers that mitigate corrosion processes .

Antimicrobial Activity Study

A study conducted by Hassan et al. synthesized various triazole derivatives and tested their antibacterial activity against multiple strains of bacteria. The results indicated that certain modifications led to a significant increase in antimicrobial potency compared to standard antibiotics like gentamicin .

Anticancer Screening

In another study focused on anticancer properties, a series of triazolo-pyrimidine compounds were synthesized and screened against several cancer cell lines (MCF-7, HepG2). The results showed that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity
Medicinal ChemistryAnticancer properties
Material ScienceSupramolecular chemistry
Material ScienceCorrosion inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among triazolopyrimidine derivatives and their impact on physicochemical properties are summarized below:

Compound Name/ID Substituents (Positions) Yield (%) Melting Point (°C) Key Features Reference
Target Compound 2-(Furan-2-yl), 5-Me, 7-(2-NO₂Ph), 6-(2-MeOPh-CONH) N/A N/A Unique 2-nitrophenyl (electron-withdrawing); furan enhances π-interactions
5j () 2-NH₂, 5-Me, 7-(3,4,5-OMePh), 6-(4-NO₂Ph-CONH) 43 319.9–320.8 High melting point due to nitro and trimethoxy groups
5k () 2-NH₂, 5-Me, 7-(3,4,5-OMePh), 6-(4-BrPh-CONH) 54 280.1–284.3 Bromine substituent increases molecular weight and lipophilicity
Compound 1 () 2-(Benzylthio), 5-Me, 7-(4-isoPrPh), 6-CONH₂ N/A N/A Benzylthio group may enhance antibacterial activity
2h () 2-(Thio-dioxolane), 5-Me, 7-(3-MeOPh), 6-(4-MeOPh-CONH) N/A 251.9–253.1 Thioether and methoxy groups improve solubility
Key Observations:
  • Electron-Withdrawing Groups : The target’s 2-nitrophenyl at position 7 contrasts with electron-donating groups (e.g., trimethoxy in 5j-5n), likely reducing electron density at the pyrimidine ring and altering reactivity .
  • Solubility : Methoxy and carboxamide groups (e.g., 2h in ) enhance aqueous solubility, whereas nitro groups may reduce it .

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